molecular formula C16H31NO3 B1228841 N-Dodecanoyl-4-aminobutyric acid CAS No. 52558-70-0

N-Dodecanoyl-4-aminobutyric acid

Cat. No.: B1228841
CAS No.: 52558-70-0
M. Wt: 285.42 g/mol
InChI Key: BIXOTZHITGYMGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Dodecanoyl-4-aminobutyric acid, also known as N-dodecanoyl-GABA, is a synthetic lipidated derivative of the essential neurotransmitter gamma-aminobutyric acid (GABA) . This compound is specifically designed for research applications exploring the effects of conjugating bioactive peptides and neurotransmitters with lipid chains, a strategy known as lipidation . The attachment of the dodecanoyl (C12) lipid chain to the GABA molecule is a modification that aims to alter the compound's physicochemical properties. In biomedical research, lipidation is a recognized strategy to improve the stability, membrane permeability, and pharmacokinetic profile of therapeutic peptides and proteins . This makes this compound a valuable tool for studying how such modifications can enhance the delivery and efficacy of neuroactive compounds. Its research applications may include the development of novel bioactive molecules, drug delivery systems, and self-adjuvanting vaccines . This product is intended for research purposes by qualified laboratory personnel. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

CAS No.

52558-70-0

Molecular Formula

C16H31NO3

Molecular Weight

285.42 g/mol

IUPAC Name

4-(dodecanoylamino)butanoic acid

InChI

InChI=1S/C16H31NO3/c1-2-3-4-5-6-7-8-9-10-12-15(18)17-14-11-13-16(19)20/h2-14H2,1H3,(H,17,18)(H,19,20)

InChI Key

BIXOTZHITGYMGF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)NCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCC(=O)NCCCC(=O)O

Other CAS No.

52558-70-0

Synonyms

N-dodecanoyl-4-aminobutyric acid
N-dodecanoyl-GABA

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs of 4-Aminobutyric Acid

(a) N-Methyl-4-aminobutyric Acid (CAS RN: 1119-48-8)
  • Molecular Formula: C₅H₁₁NO₂
  • Substituent: Methyl group on the amino nitrogen.
  • Key Differences: Smaller molecular weight (117.15 g/mol vs. 285.43 g/mol for N-Dodecanoyl-4-aminobutyric acid) and higher water solubility due to reduced hydrophobicity.
  • Applications : Investigated as a GABA receptor ligand or neurotransmitter analog in neurological research .
(b) D(-)-2-Aminobutyric Acid (CAS RN: 2623-91-8)
  • Molecular Formula: C₄H₉NO₂
  • Substituent: Amino group at the β-position (C2) instead of the γ-position (C4).
  • Notably, it exhibits a high melting point (>300°C), indicating robust thermal stability .
  • Price : JPY 18,700 for 5 g, reflecting its accessibility for bulk applications .

Deuterated Derivatives

Deuterated analogs of 4-aminobutyric acid are critical for isotopic labeling in metabolic tracing or NMR spectroscopy:

  • 4-Aminobutyric-2,2,3,3,4,4-d6 Acid (CAS RN: 49120-66): Molecular Weight: 109.15 g/mol. Deuterium Content: 99 atom% D. Price: JPY 79,200 for 100 mg, indicating its specialized use in high-precision studies .
  • 4-Aminobutyric-4,4-d2 Acid (CAS RN: 49136-15): Molecular Weight: 105.13 g/mol. Deuterium Content: 98 atom% D. Price: JPY 70,400 for 100 mg .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituent Price (JPY) Key Applications
This compound 52558-70-0 C₁₆H₃₁NO₃ 285.43 Dodecanoyl (C12) chain N/A Drug delivery, surfactants
N-Methyl-4-aminobutyric acid 1119-48-8 C₅H₁₁NO₂ 117.15 Methyl group N/A Neurochemical research
D(-)-2-Aminobutyric acid 2623-91-8 C₄H₉NO₂ 103.11 β-amino isomer 18,700/5g Bulk biochemical applications
4-Aminobutyric-4,4-d2 acid 49136-15 C₄H₇D₂NO₂ 105.13 Deuterium at C4 70,400/100mg Isotopic labeling studies

Research Implications and Key Findings

Lipophilicity and Bioavailability: The dodecanoyl chain in this compound enhances membrane permeability compared to hydrophilic analogs like N-Methyl-4-aminobutyric acid, making it suitable for lipid-based drug formulations .

Cost and Accessibility : Deuterated derivatives command premium pricing (e.g., JPY 79,200/100mg for 99 atom% D) due to their niche applications in advanced spectroscopic or metabolic studies .

Structural Isomerism: Positional isomers (e.g., 2- vs. 4-aminobutyric acid) exhibit divergent biological activities, emphasizing the importance of stereochemistry in receptor interactions .

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